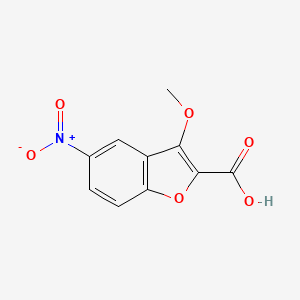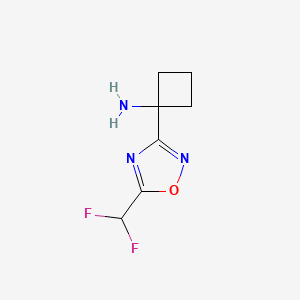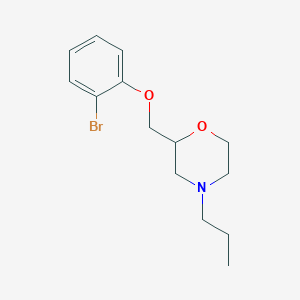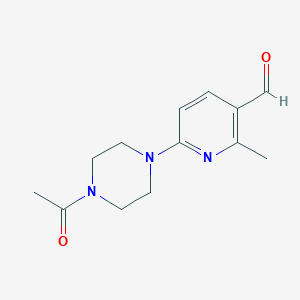
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, tert-butyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation using tert-butyl halides. The amino group can be introduced through nucleophilic substitution reactions.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Cyano Group Introduction: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium cyanide, and amines can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine, NBS, and other halogenating agents can be used under acidic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and other reducing agents can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group with sodium azide would yield 5-Amino-3-azido-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be used as therapeutic agents. Research is ongoing to explore its potential as a treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its derivatives may be used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-chloro-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
5-Amino-3-iodo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with an iodine atom instead of a bromine atom.
5-Amino-3-methyl-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of substituents, which imparts unique chemical and physical properties. The presence of the bromo group allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Properties
CAS No. |
1390635-65-0 |
|---|---|
Molecular Formula |
C8H11BrN4 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11BrN4/c1-8(2,3)13-7(11)5(4-10)6(9)12-13/h11H2,1-3H3 |
InChI Key |
LKKZABQMNDQZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)Br)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



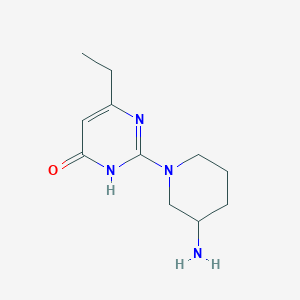


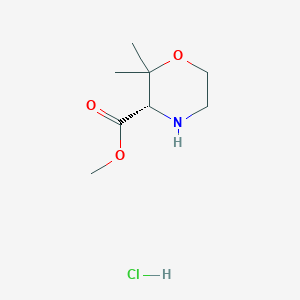


![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
